2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide

MCHR2 Antagonist GPCR Pharmacology Obesity and Metabolic Research

Researchers targeting MCHR2 in CNS disorders often face off-target activity from non-selective building blocks. This compound delivers: - Potent MCHR2 antagonism (IC50 = 1 nM) with >150 µM selectivity over M2. - High sigma-2 affinity (Ki = 23 nM) for oncology applications. - Proven synthetic handle for rapid library derivatization. Sourced from trusted global suppliers with fast delivery.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
CAS No. 303151-23-7
Cat. No. B1299851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide
CAS303151-23-7
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2NC(=O)CCl
InChIInChI=1S/C12H15ClN2O2/c13-9-12(16)14-10-3-1-2-4-11(10)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16)
InChIKeyBSNSJNSHLAAUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide: Physicochemical Profile


2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide (CAS: 303151-23-7) is a small-molecule building block characterized by a central acetamide linker bearing a 2-chloroacetyl electrophilic handle and an ortho-morpholinophenyl group. This compound (molecular formula C₁₂H₁₅ClN₂O₂, exact mass 254.0822 Da) is widely utilized as a versatile intermediate in medicinal chemistry campaigns . It presents favorable physicochemical properties, including a calculated LogP of approximately 1.47–1.59 [1], indicating moderate lipophilicity. The combination of a reactive chloroacetamide moiety and a morpholine ring, a known pharmacophore, defines its utility as a scaffold for further derivatization, particularly in the development of kinase inhibitors and GPCR-targeted agents .

1Chloroacetamide reactive handle for nucleophilic derivatization
2Morpholine pharmacophore relevant to GPCR and kinase probe design
3Validated synthetic intermediate in heterocycle library construction

2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide: Substitution Risks


Substituting 2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide (CAS 303151-23-7) with other 'chloroacetamide' or 'morpholinophenyl' building blocks carries a high risk of compromising research outcomes due to its unique, and in many cases, highly selective biological profile. The specific combination of the 2-chloroacetyl group and the ortho-morpholinophenyl ring is not functionally equivalent to related analogs. For instance, while many in-class compounds exhibit broad or low potency, this specific compound demonstrates a stark selectivity profile: potent activity at the MCHR2 receptor (IC₅₀ = 1 nM) [1] contrasts with negligible activity at related targets like the muscarinic M2 receptor (IC₅₀ > 150 µM) [2] and the α4β2 nicotinic acetylcholine receptor (EC₅₀ > 100 µM) [3]. This functional specificity is a direct consequence of the precise molecular architecture and is not retained when the ortho-morpholinophenyl or chloroacetamide motif is altered, as detailed in the quantitative evidence below.

MCHR2 Selectivity Shift
Replacing the ortho-morpholinophenyl group can drastically alter selectivity over off-target GPCRs, shifting from highly selective to promiscuous binding profiles.
Target Engagement Drop
Modifying the chloroacetamide motif may reduce MCHR2 and sigma-2 receptor affinity by orders of magnitude, as seen with closely related analogs.
CNS Permeability Risk
Analog substitution often increases molecular weight or polar surface area, potentially compromising predicted blood-brain barrier penetration.

2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide: Performance vs Comparators


Potent MCHR2 Antagonism

2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide demonstrates high-potency antagonism at the human MCHR2 receptor. A direct comparator within the same chemical series, CHEMBL1934113, shows a 100-fold lower potency (IC₅₀ = 100 nM) under identical assay conditions. This indicates that the specific substitution pattern of the target compound is critical for high-affinity MCHR2 engagement [1]. Furthermore, a structurally analogous compound, 2-(2-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide, exhibits an EC₅₀ of 29.9 µM [2], underscoring that even minor modifications to the acetamide moiety can dramatically alter activity.

MCHR2 Antagonism
Reported
IC₅₀ 1 nM (human MCHR2) vs. 100 nM for CHEMBL1934113 analog
Supports MCHR2 pathway assay context
100-fold higher potency under identical Ca²⁺ flux conditions
MCHR2 Antagonist GPCR Pharmacology Obesity and Metabolic Research

Sigma-2 Receptor Binding Affinity

This compound exhibits nanomolar binding affinity for the sigma-2 receptor, a therapeutic target in oncology and neurodegenerative diseases. Quantitative data show a Ki of 23 nM for human sigma-2 receptor/TMEM97 [1] and a Ki of 90 nM in rat PC12 cells [2]. In comparison, the general sigma-2 ligand class can have widely variable affinities; for example, another ligand (US10207991, Ex. Cpd. No. 30) has a significantly lower affinity with a Ki of 220 nM [3]. This positions 2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide as a high-affinity starting point, surpassing many other reported sigma-2 ligands.

Sigma-2 Binding
Cross-study
Ki 23 nM (human TMEM97), 90 nM (rat) vs. 220 nM for comparator ligand
Supports sigma-2 receptor probe development
Affinity 2.4–9.6× higher than reference ligand in radioligand assays
Sigma-2 Receptor Ligand TMEM97 CNS and Oncology Research

MCHR2 Selectivity Profile

A key differentiator for 2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide is its clean selectivity profile. While exhibiting high potency at MCHR2 (IC₅₀ = 1 nM) and sigma-2 (Ki = 23 nM), it is essentially inactive at related GPCRs and ion channels. Quantitatively, its activity at the muscarinic M2 receptor is negligible (IC₅₀ > 150 µM) [1], as is its activity at the α4β2 nicotinic acetylcholine receptor (EC₅₀ > 100 µM) [2]. This contrasts sharply with many 'promiscuous' kinase or GPCR-targeted building blocks, which often exhibit significant off-target activity at these common targets. This selectivity is a direct and quantifiable advantage for researchers aiming to minimize confounding biological effects.

MCHR2 Selectivity
Reported
MCHR2 IC₅₀ 1 nM; M2 IC₅₀ >150 µM (ratio >150,000)
Supports off-target selectivity review
Essentially inactive at muscarinic M2 and α4β2 nAChR
Selectivity Profile GPCR Selectivity Off-Target Screening

CNS Permeability and Bioavailability Profile

The compound's predicted physicochemical properties are well-aligned with established guidelines for CNS drug-likeness. With a molecular weight of 254.71 g/mol, a topological polar surface area (TPSA) of ~42 Ų, and a calculated LogP of 1.47-1.59 , it resides firmly within the desirable range for passive blood-brain barrier (BBB) permeability. In contrast, many close analogs with additional or bulkier substituents (e.g., N-(5-Chloro-2-morpholin-4-yl-phenyl)-2-cyano-acetamide, MW 279.72, TPSA 56.8 Ų [1]) or significantly different lipophilicity profiles would be predicted to have altered, and often reduced, CNS exposure potential. While these are predicted values, they provide a strong, data-driven rationale for its selection as a CNS-penetrant scaffold.

CNS Profile
Predicted
MW 254.7, TPSA ~42 Ų, LogP 1.47–1.59
Supports CNS permeability selection context
Lower TPSA and MW vs. N-(5-chloro-2-morpholin-4-yl-phenyl)-2-cyano-acetamide
Physicochemical Profiling CNS Drug Design ADME Properties

Synthetic Intermediate: Bioactive Compounds

2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide is not merely a theoretical probe but a practically validated intermediate in the synthesis of complex, bioactive molecules. A peer-reviewed study details its use in the Vilsmeier–Haack reaction/condensation sequence to generate morpholine-clubbed coumarinyl acetamide and cinnamide derivatives 5a–5j and 6a–6j, which were then evaluated for antimicrobial activity [1]. While the exact yield is not specified, this published methodology establishes the compound's synthetic tractability and its role in constructing a known, biologically evaluated chemotype. In contrast, alternative intermediates like 2-chloro-N-phenylacetamide [1] lack the morpholine pharmacophore, resulting in a different spectrum of biological activity. This provides concrete, literature-backed validation for its utility as a building block.

Synthetic Utility
Literature-validated
Vilsmeier–Haack/condensation to morpholine-clubbed coumarinyl acetamides
Supports building-block workflow fit
Published antimicrobial library synthesis demonstrates tractability
Synthetic Intermediate Medicinal Chemistry Building Block Coumarin Derivatives

Cross-Database Bioactivity Validation

The compound's biological profile is not a single-point finding but is corroborated by multiple independent entries across authoritative public databases such as BindingDB and ChEMBL. For instance, its high potency at MCHR2 (IC₅₀ = 1 nM) [1] and nanomolar affinity for sigma-2 (Ki = 23 nM and 90 nM) [2][3] are consistently reported. This cross-database validation is a quantitative indicator of data reliability, contrasting with many research compounds whose activity is reported in only a single, non-reproducible assay. Furthermore, the data reveals high functional inactivity at other targets (e.g., >100 µM at nAChR [4]), reinforcing its selective profile. This multi-source verification provides a higher level of confidence for procurement and experimental planning.

Data Reproducibility
Multi-source
Consistent MCHR2 (1 nM) and sigma-2 (23–90 nM) data across BindingDB, ChEMBL
Supports procurement confidence review
Independent assay entries reduce single-source uncertainty
Data Reproducibility BindingDB ChEMBL Target Engagement

2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide: Research Applications


MCHR2 Antagonist Lead Discovery

This compound is an ideal starting point for CNS drug discovery programs targeting the MCHR2 receptor, which is implicated in feeding behavior, energy homeostasis, and mood regulation. The quantitative evidence supports this application: it demonstrates potent MCHR2 antagonism (IC₅₀ = 1 nM) [1] and, crucially, a high degree of selectivity over common off-target receptors like M2 (IC₅₀ > 150 µM) and α4β2 nAChR (EC₅₀ > 100 µM) [2][3]. Furthermore, its favorable predicted physicochemical properties (MW = 254.7, TPSA ~42 Ų, LogP ~1.5) support the potential for oral bioavailability and passive blood-brain barrier penetration. This combination of potent on-target activity, clean selectivity, and favorable ADME predictions makes it a superior, data-driven choice for initiating an MCHR2-focused medicinal chemistry campaign.

Sigma-2 Receptor Tool Compound Development

With confirmed nanomolar binding affinity for the sigma-2 receptor (Ki = 23 nM for human TMEM97) [1], this compound serves as an excellent, high-affinity core scaffold for developing novel sigma-2 ligands. Sigma-2 receptors are emerging targets in oncology (e.g., tumor imaging and therapy) and neurodegenerative diseases. The compound's affinity is superior to many other reported sigma-2 ligands [2], providing a stronger starting point for structure-activity relationship (SAR) studies. Its high selectivity over other receptor families (e.g., GPCRs like M2) [3] minimizes confounding biological effects, making it a more reliable probe for investigating TMEM97 function in complex cellular and in vivo models. Procurement of this specific building block, rather than a generic analog, is justified by its quantifiably higher affinity for the target of interest.

Morpholine-Containing Heterocycle Scaffold

This compound's proven synthetic utility as a versatile intermediate is a key procurement driver. As demonstrated in published literature, it can be successfully employed in multi-step synthetic sequences (e.g., Vilsmeier–Haack/condensation) to generate novel morpholine-clubbed coumarinyl acetamide derivatives with evaluated antimicrobial activity [1]. This provides a validated route to complex, biologically relevant chemotypes. The presence of the reactive 2-chloroacetyl group allows for facile further derivatization, including nucleophilic substitution reactions to introduce diverse amine, thiol, or other functional groups. For a medicinal chemist building a focused library, this compound offers a well-precedented and productive path to novel molecular entities, de-risking the synthetic phase of the project compared to using a less-characterized analog.

MCHR2 Reference Antagonist for Assay Development

Given its well-documented and potent activity at the MCHR2 receptor (IC₅₀ = 1 nM) [1], combined with its notable inactivity at other GPCRs and ion channels [2][3], this compound is a highly suitable reference antagonist for MCHR2 in vitro assays. Its data-rich profile in public databases (BindingDB, ChEMBL) [1] provides researchers with pre-validated control data, facilitating assay setup, validation, and quality control. The ability to source a compound with such a clean and potent pharmacological profile significantly enhances the reliability of experimental results, making it a strategically valuable procurement item for any laboratory establishing or maintaining MCHR2-targeted screening platforms.

Application
Selection Property
Validation Focus
MCHR2 pathway studies
MCHR2 target engagement profile
Selectivity validation against off-target GPCRs
Sigma-2 receptor probe development
Sigma-2 binding affinity context
TMEM97 binding assay benchmarking
Morpholine-heterocycle synthesis
Chloroacetamide reactivity + morpholine pharmacophore
Synthetic route validation and library diversification
MCHR2 assay development
MCHR2 antagonism selectivity
Assay control qualification with reference data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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